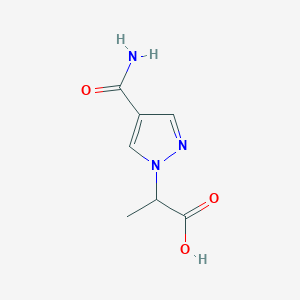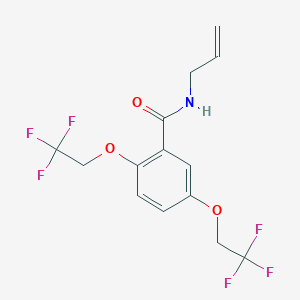
3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Synthesis of Heterocyclic Compounds: 3-(4-Phenyl) benzoyl propionic acid, a related compound, is used as a starting material for synthesizing various heterocyclic compounds like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These derivatives have wide applications in pharmaceuticals and materials science (Soliman, Bakeer, & Attia, 2010).
Chemical Analysis and Detection
- Detection of Biological Fluids: A derivative of delta-aminolaevulinic acid, closely related to the compound , demonstrates properties favorable for gas chromatography with electron-capture detection. This method can be applied to analyze biological fluids in medical research and diagnostics (Gorchein, 1984).
Organic Sensitizers in Solar Cell Applications
- Engineering of Organic Sensitizers: In the realm of renewable energy, novel organic sensitizers that include similar molecular structures are being developed for solar cell applications. These sensitizers, upon anchoring onto TiO2 film, exhibit high efficiency in photon to current conversion, highlighting the potential of related compounds in energy technology (Kim et al., 2006).
Crystal Structure Studies
- Crystallographic Analysis: The crystal structure of related compounds like 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, which shares a similar pyrrole ring structure, has been extensively studied. Such analysis is crucial for understanding the properties of these compounds and their potential applications in materials science (Prayzner et al., 1996).
Antimicrobial Activity
- Synthesis of Antimicrobial Compounds: Research into derivatives containing similar molecular structures has shown promising results in creating compounds with significant antimicrobial activity against various bacteria and fungi. This is particularly important in the development of new antibiotics and antifungal agents (Mickevičienė et al., 2015).
Flavor Compound Production
- Flavor Compound Production in Microorganisms: Research into microorganisms like Aspergillus species has highlighted their ability to produce flavor compounds like 2-Acetyl-1-pyrroline, which is structurally similar to 3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid. These findings have implications in food science, particularly in flavor enhancement (Wongsadee et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-acetyl-2-methyl-5-phenylpyrrol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-14(12(2)18)10-15(13-6-4-3-5-7-13)17(11)9-8-16(19)20/h3-7,10H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDINQMFYKEVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCC(=O)O)C2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid](/img/structure/B2965545.png)
![3-(2-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965547.png)
![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2965548.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
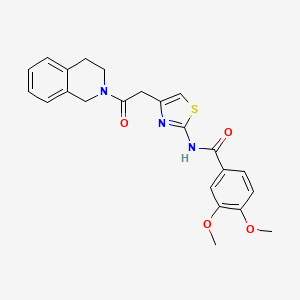
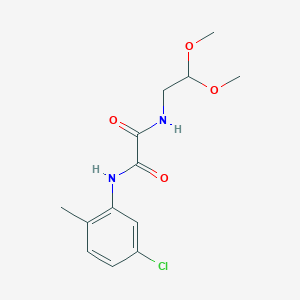
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide](/img/structure/B2965559.png)
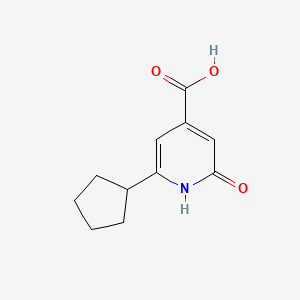
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2965561.png)
![7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2965562.png)
![4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2965564.png)
